4-Bromo-2-ethoxy-5-fluoroaniline
Overview
Description
4-Bromo-2-ethoxy-5-fluoroaniline is a chemical compound with the CAS Number: 1602112-20-8 . It has a molecular weight of 234.07 . The compound is a powder in its physical form .
Molecular Structure Analysis
The InChI Code of this compound is1S/C8H9BrFNO/c1-2-12-8-3-5 (9)6 (10)4-7 (8)11/h3-4H,2,11H2,1H3
. This code represents the molecular structure of the compound.
Scientific Research Applications
Synthesis and Characterization of Benzylideneaniline Compounds : A study by Subashini et al. (2021) explored the synthesis of benzylideneaniline compounds, including derivatives of 4-fluoroaniline. These compounds exhibit interesting optical and biological properties, making them significant in scientific research.
Synthetic Craft of Bromo-Fluorobiphenyl Compounds : Xiao Sheng-xian (2007) conducted research on the synthesis of 4-bromo-2-fluorobiphenyl from 2-fluoroaniline. The study here discusses the reaction conditions and yields, emphasizing the compound's relevance in medicinal chemistry.
Biological Activities of Quinoline Derivatives : Abdel‐Wadood et al. (2014) explored the synthesis of quinoline derivatives from 2‐Bromo‐4‐fluoroaniline, as detailed in their study here. These compounds demonstrated significant antibacterial and antifungal activities, suggesting potential applications in pharmaceuticals.
Spectroscopic and XRD Analysis : Demircioğlu et al. (2019) investigated the spectroscopic and crystallographic properties of a compound related to 4-bromo-2-ethoxy-5-fluoroaniline. Their study here contributes to understanding the structural and electronic properties of such compounds.
Metabonomic Assessment of Toxicity : A study by Bundy et al. (2002), found here, used high-resolution NMR spectroscopy to assess the toxicity of fluoroaniline compounds, including 4-fluoroaniline, to earthworms. This research is significant in environmental toxicology.
Safety and Hazards
Mechanism of Action
Target of Action
Aniline derivatives are often used in the synthesis of pharmaceuticals and dyes, suggesting that they may interact with a variety of biological targets .
Mode of Action
It’s known that aniline derivatives can participate in various chemical reactions, such as suzuki–miyaura coupling , which involves the formation of carbon-carbon bonds. This suggests that 4-Bromo-2-ethoxy-5-fluoroaniline could interact with its targets through covalent bonding or other chemical interactions .
Biochemical Pathways
Given its potential use in suzuki–miyaura coupling , it may be involved in the synthesis of complex organic compounds, potentially affecting multiple biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As a small organic molecule, it is likely to be absorbed in the gastrointestinal tract if ingested, and it may be distributed throughout the body via the bloodstream. The metabolism and excretion of this compound would depend on its chemical properties and the specific enzymes present in the body .
Result of Action
As an aniline derivative, it may have a wide range of potential effects depending on its specific targets and mode of action .
Properties
IUPAC Name |
4-bromo-2-ethoxy-5-fluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFNO/c1-2-12-8-3-5(9)6(10)4-7(8)11/h3-4H,2,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMILLZFCLQWSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1N)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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